Cas no 1639342-43-0 ((T-4)-N-(Carboxy-κO)methyl-N-methylglycinato(2-)-κN,κO-2-propen-1-ylboron)

(T-4)-N-(Carboxy-κO)methyl-N-methylglycinato(2-)-κN,κO-2-propen-1-ylboron Chemical and Physical Properties
Names and Identifiers
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- (T-4)-[N-[(Carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO]-2-propen-1-ylboron
- (T-4)-N-(Carboxy-κO)methyl-N-methylglycinato(2-)-κN,κO-2-propen-1-ylboron
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- Inchi: 1S/C8H11BNO4/c1-3-4-9-10(2,5-7(11)13-9)6-8(12)14-9/h3-4H,1,5-6H2,2H3
- InChI Key: RODAXMROABRLRU-UHFFFAOYSA-N
- SMILES: [CH-]([B+3]12[O-]C(=O)CN1(CC(=O)[O-]2)C)C=C
(T-4)-N-(Carboxy-κO)methyl-N-methylglycinato(2-)-κN,κO-2-propen-1-ylboron Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C177635-50mg |
(T-4)-[N-[(Carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO]-2-propen-1-ylboron |
1639342-43-0 | 50mg |
$ 574.00 | 2023-04-18 | ||
Enamine | EN300-622312-1.0g |
6-methyl-2-(prop-2-en-1-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
1639342-43-0 | 1g |
$0.0 | 2023-06-07 | ||
TRC | C177635-5mg |
(T-4)-[N-[(Carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO]-2-propen-1-ylboron |
1639342-43-0 | 5mg |
$ 87.00 | 2023-04-18 | ||
TRC | C177635-250mg |
(T-4)-[N-[(Carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO]-2-propen-1-ylboron |
1639342-43-0 | 250mg |
$ 2480.00 | 2023-04-18 | ||
TRC | C177635-25mg |
(T-4)-[N-[(Carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO]-2-propen-1-ylboron |
1639342-43-0 | 25mg |
$ 305.00 | 2023-04-18 | ||
TRC | C177635-100mg |
(T-4)-[N-[(Carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO]-2-propen-1-ylboron |
1639342-43-0 | 100mg |
$ 800.00 | 2023-09-08 | ||
TRC | C177635-10mg |
(T-4)-[N-[(Carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO]-2-propen-1-ylboron |
1639342-43-0 | 10mg |
$ 138.00 | 2023-04-18 |
(T-4)-N-(Carboxy-κO)methyl-N-methylglycinato(2-)-κN,κO-2-propen-1-ylboron Related Literature
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1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
Additional information on (T-4)-N-(Carboxy-κO)methyl-N-methylglycinato(2-)-κN,κO-2-propen-1-ylboron
The Compound CAS No. 1639342-43-0: (T-4)-N-(Carboxy-κO)methyl-N-methylglycinato(2-)-κN,κO-2-propen-1-ylboron
The compound with CAS No. 1639342-43-0, known as (T-4)-N-(Carboxy-κO)methyl-N-methylglycinato(2-)-κN,κO-2-propen-1-ylboron, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structural features, which include a boron atom coordinated to a methyl group and a glycinato ligand. The glycinato ligand itself is further substituted with a carboxy group and a 2-propenyl group, adding complexity to its molecular architecture.
Recent studies have highlighted the potential of this compound in various applications, particularly in the development of advanced materials and catalytic systems. The coordination environment around the boron atom plays a crucial role in determining its reactivity and stability. Researchers have found that the presence of the 2-propenyl group enhances the compound's ability to participate in π-interactions, making it a promising candidate for use in π-system-based materials.
One of the most intriguing aspects of (T-4)-N-(Carboxy-κO)methyl-N-methylglycinato(2-)-κN,κO-2-propen-1-ylboron is its ability to act as a versatile building block in organic synthesis. Its unique structure allows for the formation of stable complexes with transition metals, which can be utilized in catalytic processes. For instance, recent research has demonstrated its effectiveness as a co-catalyst in olefin polymerization reactions, where it significantly improves the yield and selectivity of the process.
In addition to its catalytic applications, this compound has also been explored for its potential in drug delivery systems. The carboxy group and the glycinato ligand provide opportunities for functionalization, enabling the attachment of bioactive molecules. This makes it an attractive candidate for targeted drug delivery applications, where precise control over drug release is critical.
The synthesis of (T-4)-N-(Carboxy-κO)methyl-N-methylglycinato(2
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